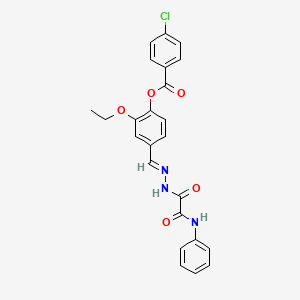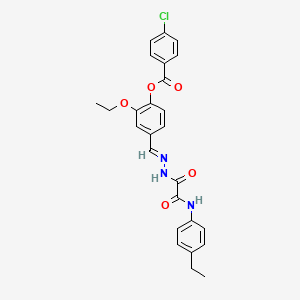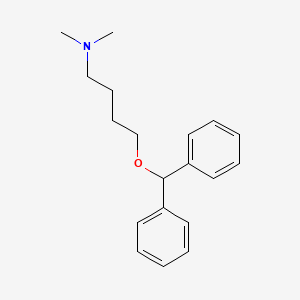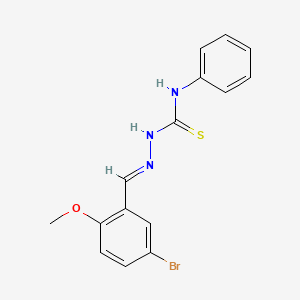
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H16ClN3O4 and a molecular weight of 421.844 g/mol . This compound is known for its unique chemical structure, which includes an anilino group, an oxoacetyl group, and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves multiple steps, starting with the preparation of the anilino(oxo)acetyl intermediate. This intermediate is then reacted with carbohydrazonoyl chloride under controlled conditions to form the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The anilino group can form hydrogen bonds with target proteins, while the oxoacetyl and carbohydrazonoyl groups can participate in covalent bonding, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate include:
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate: This compound has a similar structure but with a methyl group instead of a chloro group, affecting its reactivity and applications.
4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: The presence of a butoxy group instead of a chloro group alters its solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
769147-57-1 |
|---|---|
Molekularformel |
C24H20ClN3O5 |
Molekulargewicht |
465.9 g/mol |
IUPAC-Name |
[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H20ClN3O5/c1-2-32-21-14-16(8-13-20(21)33-24(31)17-9-11-18(25)12-10-17)15-26-28-23(30)22(29)27-19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,27,29)(H,28,30)/b26-15+ |
InChI-Schlüssel |
CMIHTCIYFMDZQN-CVKSISIWSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide](/img/structure/B12013551.png)
![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013556.png)

![4-chloro-2-hydroxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12013566.png)




![5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013619.png)


![N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013633.png)
![[4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B12013638.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12013640.png)
